2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-methylsulfanyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2S/c1-14-6-8-5-7-2-4(11(12)13)3-10(5)9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCORZOYSZBWENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=C(C=NC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509048 | |
| Record name | 2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80773-00-8 | |
| Record name | 2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-amino-1,2,4-triazoles with appropriate electrophilic agents. One common method includes the reaction of 3-amino-5-(methylsulfanyl)-1,2,4-triazole with nitro-substituted electrophiles under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or acetonitrile are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or methylsulfanyl groups are replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder in acetic acid, catalytic hydrogenation.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted triazolopyrimidines.
Substitution: Variously substituted triazolopyrimidines depending on the nucleophile used
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that derivatives of triazolo-pyrimidines possess significant antimicrobial properties. The nitro group in the structure is believed to enhance the compound's ability to disrupt microbial cell function, making it a candidate for developing new antibacterial agents .
Antitumor Properties
Preliminary investigations suggest that 2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine may inhibit the growth of certain cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways critical for tumor growth and proliferation .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it shows promise as an inhibitor of enzymes involved in nucleic acid metabolism, which could be leveraged in antiviral drug development .
Applications in Agriculture
Given its biological activity, there is potential for using this compound as a fungicide or pesticide. Its ability to inhibit microbial growth could be harnessed to protect crops from fungal pathogens.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Rusinov et al., 1990 | Investigated the synthesis and biological evaluation of triazolo-pyrimidines | Identified antimicrobial properties against various pathogens |
| MDPI Journal, 2023 | Explored structural analogues of similar compounds with antiseptic activity | Suggested further development for clinical applications in sepsis treatment |
| PubMed Study | Evaluated enzyme inhibition capabilities | Indicated potential for antiviral applications |
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 (TDP2) or lysine-specific histone demethylase 1 (LSD1/KDM1A), leading to the disruption of critical cellular processes. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
2-Sulfonamide Derivatives (Herbicidal Agents)
Compounds such as 2-fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8a) and 2-fluoro-N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8b) () exhibit potent herbicidal activity. The sulfonamide group at position 2, combined with trifluoromethyl and fluoro substituents, enhances interactions with plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . In contrast, the methylsulfanyl group in the target compound may reduce herbicidal efficacy but improve pharmacokinetic properties for pharmaceutical applications.
2-Amino-Carboxamide Hybrids (Antiproliferative Agents)
Derivatives like 2-amino-N-(4-chlorophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5g) () demonstrate antiproliferative activity against cancer cell lines. The amino group at position 2 and carboxamide at position 6 facilitate hydrogen bonding with tubulin or kinase targets, disrupting microtubule assembly or cell cycle progression .
2-Methylsulfanyl Derivatives with Fluorinated Side Chains
6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine () shares the methylsulfanyl group at position 2 but incorporates a fluorobenzyl substituent at position 6. This modification increases lipophilicity and may improve blood-brain barrier penetration for CNS-targeted therapies. The absence of a nitro group in this analog highlights the critical role of the nitro moiety in the target compound’s anti-inflammatory activity .
Physicochemical and Spectral Properties
The nitro group in the target compound results in distinct UV-Vis absorption and IR peaks at ~1289 cm⁻¹ (NO₂ stretching), absent in non-nitro analogs .
Biological Activity
Overview
2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure, which incorporates both triazole and pyrimidine rings, contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article synthesizes existing research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.
- IUPAC Name : this compound
- Molecular Formula : C6H5N5O2S
- Molecular Weight : 211.201 g/mol
- CAS Number : 80773-00-8
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Notably:
- Enzyme Inhibition : It has been shown to inhibit tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A), which are crucial for DNA repair and epigenetic regulation respectively. This inhibition can lead to apoptosis in cancer cells and disruption of microbial growth.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecium.
- Gram-negative Bacteria : Shows activity against Escherichia coli and Klebsiella pneumoniae.
- Mycobacterium tuberculosis : Demonstrated moderate potency against drug-sensitive strains.
The compound's effectiveness against the ESKAPE pathogens highlights its potential as a therapeutic agent in treating resistant infections .
Anticancer Activity
The compound has been investigated for its anticancer properties:
- Cell Lines Tested : It has been evaluated on various cancer cell lines such as MCF-7 (breast cancer) and KB-3-1 (oral cancer).
- Mechanism : The inhibition of LSD1 leads to increased levels of tumor suppressor genes and decreased proliferation rates in cancer cells .
Study on Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various triazolopyrimidine derivatives including this compound. The results indicated strong antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL against tested strains .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecium | 4 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 8 |
Study on Anticancer Properties
In another study focusing on anticancer activity, the compound was found to induce apoptosis in MCF-7 cells through the modulation of histone methylation patterns. The IC50 values for cell proliferation inhibition were recorded at approximately 10 µM .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
